8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピラジン
説明
“8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound that is part of the triazolopyrazine family . It is an important intermediate for the synthesis of many small molecule anticancer drugs .
Synthesis Analysis
The synthesis of “8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” involves several steps including substitution, acylation, cyclization, and chlorination reactions . The starting materials include 2,3-dichloropyrazine, N2H4•H2O (80%), and 2,2,2-trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of “8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” is characterized by the presence of a triazolopyrazine ring . This ring is a key feature of the compound and plays a crucial role in its biological activity .科学的研究の応用
複素環式化合物の合成
“8-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピラジン”は、複素環式化合物の合成に使用される . マイクロ波条件下で、1,2,4-トリアゾロ[1,5-a]ピリジンの触媒なし、添加剤なし、環境に優しい合成方法が確立された . このタンデム反応には、エナミノニトリルとベンゾヒドラジドの使用が含まれる .
抗菌活性
トリアゾロ[4,3-a]ピラジン誘導体は、有望な抗菌活性を示している . 特に、化合物2eは、グラム陽性菌の黄色ブドウ球菌とグラム陰性菌の大腸菌の両方に優れた抗菌活性を示した .
抗糖尿病特性
トリアゾロ[4,3-a]ピラジン誘導体は、抗糖尿病特性を持つことが分かっている . 3-(トリフルオロメチル)-1,2,4-トリアゾロ[4,3-a]ピラジンは、II型糖尿病の新しい治療薬であるシタグリプチンリン酸塩の主要な薬理フォアである .
抗血小板凝集
これらの誘導体は、抗血小板凝集特性も有している . これは、心臓病や脳卒中など、血小板凝集が重要な役割を果たす疾患の治療に役立つ .
抗真菌特性
トリアゾロ[4,3-a]ピラジン誘導体は、抗真菌特性を示した . これは、新しい抗真菌薬の開発のための潜在的な候補となる .
抗マラリア特性
これらの誘導体は、抗マラリア特性を示した . これは、世界中で何百万人もの人々に影響を与えるマラリアの新しい治療法の開発につながる可能性がある .
抗結核特性
トリアゾロ[4,3-a]ピラジン誘導体は、抗結核特性を持つ . これは、結核の新しい治療法の開発につながる可能性がある .
抗けいれん特性
将来の方向性
The future directions for “8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” could involve further studies on its potential as a therapeutic agent, given its role as an intermediate in the synthesis of anticancer drugs . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
作用機序
Target of Action
The primary target of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is the γ-aminobutyric acid (GABA A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine, like other benzodiazepines, binds to the GABA A receptors . This binding results in an increase in the affinity of the receptor to GABA, enhancing its inhibitory effect . The effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil .
Biochemical Pathways
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine affects the GABAergic pathway . By binding to the GABA A receptors, it enhances the inhibitory effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitation .
Pharmacokinetics
It is known that the unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics .
Result of Action
The binding of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine to GABA A receptors leads to an increase in the inhibitory effect of GABA. This results in neuron hyperpolarization, thereby decreasing neuronal excitation . This can lead to effects such as sedation, muscle relaxation, and anxiolysis .
Action Environment
The action, efficacy, and stability of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can be influenced by various environmental factors. For instance, the compound should be stored at low temperatures and protected from light to maintain its stability . Furthermore, the presence of other substances, such as contaminants in pharmaceutical products, can negatively influence the safety and toxicological profile of the final drug .
生化学分析
Biochemical Properties
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The compound exhibits strong inhibitory activity against c-Met kinase, with an IC50 value in the nanomolar range . Additionally, it interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has demonstrated significant effects on various types of cells and cellular processes. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits potent antiproliferative activity . It influences cell function by inhibiting cell signaling pathways, leading to cell cycle arrest and apoptosis . The compound also affects gene expression, resulting in the downregulation of genes involved in cell survival and proliferation . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine involves its binding interactions with specific biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling . This inhibition leads to the suppression of cellular processes such as proliferation and migration. Additionally, the compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby modulating various cellular pathways. Changes in gene expression are also observed, contributing to its overall biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation studies indicate that the compound remains active and retains its biological properties even after prolonged exposure. Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
Studies on the dosage effects of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine in animal models have revealed important insights into its therapeutic potential and toxicity. The compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of tumor growth in animal models . At high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization . Threshold effects have also been identified, where doses below a certain level do not produce significant biological effects.
Metabolic Pathways
8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy . The subcellular localization also influences the compound’s stability and degradation, affecting its overall biological activity.
特性
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-5-9-8-3-10(5)2-1-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVSDYULVCJVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1341878-31-6 | |
Record name | 8-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。